2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves the reaction of pyridin-2-yl hydrazine with appropriate acylating agents under controlled conditions. One common method is the reaction of pyridin-2-yl hydrazine with chloroacetic acid in the presence of a base such as triethylamine. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetic acid moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(5-nitro-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary based on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
2-(pyridin-2-yl)-1H-pyrazol-3-ylmethanol
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl) benzonitrile (Perampanel)
Properties
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-5-8(7-3-1-2-4-12-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPKXSZXIUZJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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